(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
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Description
“®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da . This compound is not intended for human or veterinary use but is often used for research purposes.
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring attached to a pyridin-2-yloxy group and a tert-butyl carboxylate group . It has one defined stereocenter .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 359.4±32.0 °C at 760 mmHg, and a flash point of 171.1±25.1 °C . It has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its polar surface area is 52 Å2 .Scientific Research Applications
Summary of the Application
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Methods of Application or Experimental Procedures
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . The procedure involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . A vial containing a mixture of 2-aminopyridine (1 mmol), and α-bromoketone (1 mmol) was placed in a microwave synthesizer. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W, and 1 bar pressure .
Summary of Results or Outcomes
The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign . The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones was successful .
2. Synthesis of Imidazo[1,2-a]pyridine Based 1,2,3-Triazole Amide Derivatives
Summary of the Application
Imidazo[1,2-a]pyridine based 1,2,3-triazole amide derivatives have been synthesized . These compounds have been evaluated for in-vitro anticancer activity against two human cancer cell lines: HeLa and MCF-7 .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves a series of chemical reactions, including the formation of a 1,2,3-triazole ring and the attachment of an amide group . The structures of the synthesized compounds were confirmed by 1H and 13C NMR, and mass spectra .
Summary of Results or Outcomes
The synthesized compounds showed promising in-vitro anticancer activity against two human cancer cell lines: HeLa and MCF-7 .
3. Synthesis of Imidazo[1,2-a]pyridine Based 1,2,3-Triazole Amide Derivatives
Summary of the Application
Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Methods of Application or Experimental Procedures
Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Summary of Results or Outcomes
The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones was successful . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
properties
IUPAC Name |
tert-butyl (3R)-3-pyridin-2-yloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUDAIEOISMCW-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate |
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